(1R)-1-(oxan-4-yl)ethan-1-ol, also known as (R)-1-(tetrahydro-2H-pyran-4-yl)ethanol, is an organic compound characterized by a tetrahydropyran ring structure. This compound features a hydroxyl group (-OH) attached to the ethan-1-ol moiety, making it a chiral alcohol. The presence of the tetrahydropyran ring imparts unique steric and electronic properties, which are significant for various chemical and biological applications. Its molecular formula is , and it has a molecular weight of 130.18 g/mol.
These reactions highlight the compound's versatility as a building block in organic synthesis and its potential for functional group transformations .
The biological activity of (1R)-1-(oxan-4-yl)ethan-1-ol is of interest in medicinal chemistry due to its chiral nature, which can influence interactions with biological targets such as enzymes and receptors. Its use in synthesizing biologically active molecules allows researchers to explore its effects on metabolic pathways and enzyme kinetics. The compound may also serve as a precursor for pharmaceuticals requiring specific stereochemistry for efficacy .
The synthesis of (1R)-1-(oxan-4-yl)ethan-1-ol typically involves several methods:
(1R)-1-(oxan-4-yl)ethan-1-ol has several applications across different fields:
Studies on the interactions of (1R)-1-(oxan-4-yl)ethan-1-ol with enzymes and receptors are crucial for understanding its biological implications. Its stereochemistry may lead to different binding affinities and activities compared to its enantiomer, (1S)-1-(oxan-4-yl)ethan-1-ol. Such studies help elucidate metabolic pathways and potential therapeutic effects, particularly in drug design where stereochemistry plays a critical role .
Compound Name | Structure Description |
---|---|
(1S)-1-(oxan-4-yl)ethan-1-ol | Enantiomer with opposite stereochemistry |
4-hydroxyoxane | A simpler analog with a hydroxyl group on the tetrahydropyran ring |
1-(oxan-4-yl)ethanone | Corresponding ketone derivative |
Tetrahydropyran-2-ol | Similar ring structure but different functional group positioning |
1,4-Dioxane | Contains two oxygen atoms in a similar ring structure |
(1R)-1-(oxan-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which significantly influences its physical and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Irritant